1-Hydrazinyl-4-phenylphthalazine

説明

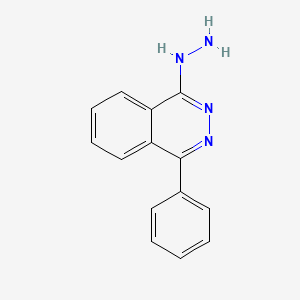

Structure

3D Structure

特性

IUPAC Name |

(4-phenylphthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-16-14-12-9-5-4-8-11(12)13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCKWJNGZVAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276128 | |

| Record name | 1-hydrazinyl-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86427-78-3 | |

| Record name | NSC116344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydrazinyl-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Hydrazinyl 4 Phenylphthalazine

Primary Synthetic Routes to 1-Hydrazinyl-4-phenylphthalazine

The synthesis of this compound is typically achieved through a multi-step process commencing with readily available starting materials. A common and established route involves the initial synthesis of 4-phenylphthalazin-1(2H)-one. This intermediate is generally prepared by the condensation reaction of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303). researchgate.net

The subsequent conversion of the phthalazinone to the target this compound is accomplished by treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 1-chloro-4-phenylphthalazine. This activated intermediate is then reacted with hydrazine hydrate to afford this compound. researchgate.net This nucleophilic substitution reaction proceeds by displacement of the chloro group with the hydrazine moiety.

An alternative approach involves the thionation of the phthalazinone intermediate using reagents like phosphorus pentasulfide (P₂S₅), followed by reaction with hydrazine derivatives. researchgate.net The choice of synthetic route can be influenced by factors such as reaction conditions, yield, and the availability of starting materials.

Derivatization Strategies via Condensation Reactions with Carbonyl Compounds

The presence of a reactive hydrazinyl group in this compound makes it a versatile precursor for the synthesis of a wide array of derivatives. Condensation reactions with various carbonyl compounds are a cornerstone of its derivatization chemistry, leading to the formation of hydrazones which can then be transformed into more complex fused heterocyclic systems.

Formation of Hydrazone Intermediates

The reaction of this compound with aldehydes and ketones readily affords the corresponding hydrazone derivatives. nih.gov This reaction typically proceeds under mild conditions, often with acid catalysis, and involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration. For instance, condensation with various aldehydes can yield a series of hydrazone derivatives. nih.gov

Cyclocondensation Pathways to Fused Heterocyclic Systems

The hydrazone intermediates derived from this compound are pivotal in the construction of fused heterocyclic systems. These intramolecular cyclization reactions, often thermally or catalytically induced, lead to the formation of stable, polycyclic aromatic compounds with diverse chemical properties.

A particularly significant transformation of this compound derivatives is their cyclization to form the 1,2,4-triazolo[3,4-a]phthalazine ring system. This scaffold is of considerable interest due to its presence in various pharmacologically active molecules.

One method to achieve the synthesis of 1,2,4-triazolo[3,4-a]phthalazines involves the catalytic dehydrogenative cyclization of the corresponding hydrazone intermediates. This process typically requires an oxidizing agent to facilitate the ring closure and aromatization.

An alternative and efficient route to 3-substituted-6-phenyl-1,2,4-triazolo[3,4-a]phthalazines involves the reaction of this compound with acid hydrazides. This condensation and subsequent cyclization provides a direct method for introducing various substituents at the 3-position of the triazole ring.

For example, the reaction of this compound with oxalic acid results in the formation of 6-phenyl-1,2,4-triazolo[3,4-a]phthalazine. nih.gov Similarly, reaction with ethyl acetoacetate (B1235776) yields 3-methyl-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine. nih.gov These reactions highlight the utility of this methodology in creating a library of substituted triazolophthalazines.

The following table summarizes the synthesis of various 1,2,4-triazolo[3,4-a]phthalazine derivatives from this compound:

| Starting Material | Reagent | Product | Reference |

| This compound | Oxalic acid | 6-phenyl-1,2,4-triazolo[3,4-a]phthalazine | nih.gov |

| This compound | Ethyl acetoacetate | 3-methyl-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine | nih.gov |

Elaboration into 1,2,4-Triazolo[3,4-a]phthalazine Architectures

Synthesis of C-Nucleoside Analogs from Aldohexoses and Deoxyaldohexoses

The synthesis of C-nucleoside analogs, where the glycosidic bond is a carbon-carbon linkage, represents a significant area of research due to their potential as antiviral and anticancer agents. nih.govmdpi.comresearchgate.net The reaction of this compound with aldohexoses and deoxyaldohexoses provides a pathway to novel C-nucleoside analogs. This transformation typically involves the initial formation of a hydrazone intermediate through the condensation of the hydrazine group with the aldehydic function of the sugar. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the C-nucleoside framework. nih.gov The stereochemistry of the resulting nucleoside is influenced by the stereocenters present in the parent sugar molecule. nih.gov Research in this area has explored the use of various aldohexoses and deoxyaldohexoses to generate a library of C-nucleoside analogs with diverse stereochemical configurations. mdpi.comrsc.org

Synthesis from Pentoses (e.g., Arabinose, Lyxose, Xylose)

The reaction of this compound with pentoses such as arabinose, lyxose, and xylose offers a route to another class of nucleoside analogs. Similar to the reaction with aldohexoses, the initial step involves the formation of a hydrazone. The subsequent cyclization can lead to various heterocyclic systems depending on the reaction conditions and the specific pentose (B10789219) used. The inherent stereochemistry of arabinose, lyxose, and xylose plays a crucial role in determining the stereochemical outcome of the final products. researchgate.netrsc.org These reactions expand the accessible chemical space of nucleoside analogs derived from this compound.

Transformations Involving Acetylacetone (B45752) and Ethyl Acetoacetate

The reaction of this compound with β-dicarbonyl compounds like acetylacetone and ethyl acetoacetate serves as a powerful tool for the synthesis of pyrazole (B372694) derivatives. nih.govwikipedia.org When reacted with acetylacetone, a condensation reaction occurs, leading to the formation of a pyrazole ring fused to the phthalazine (B143731) core. nih.gov

In the case of ethyl acetoacetate, the reaction with this compound can proceed through different pathways depending on the reaction conditions. One common outcome is the formation of a pyrazolone (B3327878) derivative. researchgate.netfortunejournals.comnih.gov However, under certain conditions, the reaction can lead to the formation of 6-aryl-3-methyl-1,2,4-triazolo[3,4-a]phthalazines. nih.gov This highlights the versatility of ethyl acetoacetate as a reagent in constructing diverse heterocyclic systems from this compound.

Table 1: Reactions of this compound with Acetylacetone and Ethyl Acetoacetate

| Reagent | Product Type | Reference |

| Acetylacetone | Pyrazole derivative | nih.gov |

| Ethyl Acetoacetate | Pyrazolone derivative or 1,2,4-Triazolo[3,4-a]phthalazine derivative | nih.govresearchgate.net |

Generation of 1,2,4-Triazino[3,4-a]phthalazine Frameworks

The synthesis of 1,2,4-triazino[3,4-a]phthalazine frameworks from this compound is a significant transformation that leads to a class of compounds with recognized biological activities. nih.govresearchgate.netijpsr.info This cyclization is often achieved by reacting this compound with α-keto acids or their esters. nih.gov For instance, the reaction with pyruvic acid or ethyl pyruvate (B1213749) initially forms a hydrazone, which upon cyclization, yields the corresponding 7-aryl-3-methyl-1,2,4-triazino[3,4-a]phthalazine. nih.gov Similarly, reaction with diethyl oxalate (B1200264) results in the formation of 7-aryl-3,4-dioxo-1,2,4-triazino[3,4-a]phthalazines. nih.gov The resulting fused heterocyclic system has been a target for medicinal chemistry research. nih.govlongdom.org

Synthesis of Pyrazole and Pyrazoline Derivatives

This compound is a key starting material for the synthesis of various pyrazole and pyrazoline derivatives. researchgate.netnih.govnih.govdergipark.org.trmdpi.com The reaction with α,β-unsaturated ketones (chalcones) is a common method to produce pyrazoline derivatives. researchgate.netnih.govrevistabionatura.org This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. nih.gov The resulting pyrazolines can be further oxidized to the corresponding pyrazoles. nih.gov

Furthermore, as mentioned earlier, the reaction with β-dicarbonyl compounds like acetylacetone readily affords pyrazole derivatives. nih.gov The diversity of commercially available chalcones and β-dicarbonyl compounds allows for the synthesis of a wide range of substituted pyrazole and pyrazoline derivatives attached to the 4-phenylphthalazine core, which are of interest for their potential pharmacological activities. nih.gov

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives

| Reagent Type | Product Type | Reference |

| α,β-Unsaturated Ketones (Chalcones) | Pyrazoline Derivatives | researchgate.netnih.gov |

| Acetylacetone | Pyrazole Derivatives | nih.gov |

Formation of Thiazolidene-4-one Derivatives

The synthesis of thiazolidin-4-one derivatives from this compound involves a multi-component reaction strategy. nih.govresearchgate.net Typically, this involves the reaction of the hydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a mercaptoacetic acid derivative, such as thioglycolic acid, to construct the thiazolidin-4-one ring. google.com This synthetic approach allows for the introduction of diversity at two points of the final molecule: one from the choice of aldehyde and the other from the substituent on the phthalazine ring. Thiazolidin-4-one derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov

Conjugation with Indoline-2,3-dione for Hybrid System Construction

The conjugation of this compound with indoline-2,3-dione (isatin) represents a strategy for the construction of hybrid molecules that combine two pharmacophoric units. The reaction typically occurs between the hydrazine group of this compound and the C3-keto group of indoline-2,3-dione to form a hydrazone linkage. This creates a molecular framework that incorporates both the phthalazine and the indoline-2,3-dione moieties. The rationale behind this approach is to explore the potential for synergistic or additive biological effects arising from the combination of these two heterocyclic systems.

Bis-Triazolophthalazine Derivative Synthesis

The synthesis of bis-triazolophthalazine derivatives represents an advanced application of this compound, leading to complex molecular architectures with potential applications in materials science and supramolecular chemistry. While direct, high-yield synthetic routes starting from this compound are a subject of ongoing research, analogous reactions provide a foundational understanding of their formation. A plausible and commonly employed strategy involves the reaction of a dihydrazide with appropriate reagents to form the bis-triazole system.

A general approach involves the reaction of a dicarboxylic acid dihydrazide with a suitable cyclizing agent. For instance, the reaction of terephthalic dihydrazide with an appropriate reagent can lead to the formation of bis-1,2,4-triazole derivatives. This methodology can be conceptually extended to the synthesis of bis-triazolophthalazine structures.

A hypothetical, yet chemically sound, route to a bis-triazolophthalazine derivative could involve a two-step process. First, two equivalents of this compound could be reacted with a dicarboxylic acid chloride, such as terephthaloyl chloride, to form a bis-hydrazide intermediate. Subsequent cyclization of this intermediate, for example, through treatment with a dehydrating agent like phosphoryl chloride or polyphosphoric acid, would be expected to yield the desired bis-triazolophthalazine.

Table 1: Plausible Reaction Scheme for Bis-Triazolophthalazine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound (2 eq.), Terephthaloyl chloride (1 eq.) | Inert solvent (e.g., Dichloromethane), Room Temperature | Bis-hydrazide intermediate |

| 2 | Bis-hydrazide intermediate | Phosphoryl chloride, Reflux | Bis-triazolophthalazine derivative |

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization to achieve good yields and purity of the final bis-triazolophthalazine product.

Reactions with Halo-Compounds

The nucleophilic nature of the hydrazinyl group in this compound makes it a suitable reactant for various halo-compounds, leading to the formation of new carbon-nitrogen bonds and the construction of more complex molecular frameworks.

One important class of reactions involves the interaction with α-haloketones. The reaction of a hydrazine derivative with an α-haloketone typically proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular nucleophilic substitution to form a cyclic product. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of hydrazines suggests that such reactions would lead to the formation of fused heterocyclic systems. For instance, reaction with an α-bromoketone could potentially yield a triazinophthalazine derivative.

Another significant reaction is the ring-opening of epoxides. Hydrazine and its derivatives are known to react with epoxides, where the hydrazine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring and leading to its opening. This reaction results in the formation of β-hydroxyamino compounds. Mechanistic studies on the reduction of graphene oxide have shown that hydrazine can induce the ring-opening of epoxide functionalities present on the graphene sheets. arxiv.org This reactivity can be extrapolated to the reaction of this compound with simple epoxides, which would be expected to yield the corresponding β-hydroxy hydrazinyl derivative. The reaction is typically carried out in a suitable solvent and may be influenced by the steric and electronic properties of the epoxide.

Table 2: Representative Reactions of Hydrazinophthalazine Derivatives with Halo-Compounds

| Reactant 1 | Reactant 2 | Product Type | Potential Product from this compound |

| Hydrazinophthalazine derivative | α-Bromoketone | Fused heterocyclic system | Triazinophthalazine derivative |

| Hydrazinophthalazine derivative | Epoxide | β-Hydroxyamino compound | 1-(2-Hydroxyalkyl)hydrazinyl-4-phenylphthalazine |

Acylation and Other Functionalization Reactions

The acylation of this compound is a fundamental transformation that provides access to a wide range of derivatives with diverse properties. The presence of the nucleophilic hydrazinyl group allows for straightforward reactions with various acylating agents.

Reaction with acid chlorides and acid anhydrides are common methods for introducing an acyl group. nih.govrsc.orggoogle.combeilstein-journals.orgyoutube.comgoogle.comyoutube.com For example, the reaction of this compound with an acid chloride in the presence of a base to neutralize the generated HCl leads to the formation of the corresponding N-acylhydrazide. Similarly, acid anhydrides react to yield the acylated product and a carboxylic acid as a byproduct. These reactions are generally efficient and proceed under mild conditions. youtube.com

Another important functionalization is the reaction with isocyanates . finechem-mirea.rufinechem-mirea.ru The nucleophilic addition of the hydrazine to the electrophilic carbon of the isocyanate yields a semicarbazide (B1199961) derivative. This reaction is typically performed in an inert solvent and provides a straightforward route to urea-type structures.

Furthermore, reaction with carbon disulfide in a basic medium is a well-established method for the synthesis of dithiocarbazates, which can be further cyclized to form various sulfur-containing heterocycles like thiadiazoles or triazoles.

Table 3: Acylation and Functionalization Reactions of this compound

| Reagent | Product Class | General Reaction Conditions |

| Acid Chloride (R-COCl) | N-Acylhydrazide | Inert solvent, Base |

| Acid Anhydride ((R-CO)₂O) | N-Acylhydrazide | Inert solvent |

| Isocyanate (R-NCO) | Semicarbazide | Inert solvent |

| Carbon Disulfide (CS₂) | Dithiocarbazate | Basic medium |

These synthetic transformations highlight the utility of this compound as a versatile precursor for the construction of a wide array of more complex molecules with potential applications in various fields of chemistry.

Spectroscopic Characterization and Conformational Analysis of 1 Hydrazinyl 4 Phenylphthalazine Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 1-Hydrazinyl-4-phenylphthalazine and its derivatives. semanticscholar.orgnih.gov Techniques such as one-dimensional (1D) ¹H and ¹³C NMR and two-dimensional (2D) experiments like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the molecule's connectivity and chemical environment. ipb.ptmdpi.com

In the ¹H NMR spectrum of a typical this compound derivative, the protons on the phenyl ring and the phthalazine (B143731) core would appear as multiplets in the aromatic region (typically δ 7.0–9.0 ppm). The protons of the hydrazinyl group (-NH-NH₂) would produce distinct signals that may be exchangeable with D₂O. The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. slideshare.netyoutube.com The carbon atoms of the phenyl and phthalazine rings resonate in the downfield region (δ 120–160 ppm) due to their aromaticity. researchgate.net Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR experiments are vital for assembling the molecular puzzle.

COSY establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the proton framework within the phenyl and phthalazine rings.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range couplings (over two to three bonds) between protons and carbons, which is critical for connecting the phenyl substituent to the phthalazine core and confirming the position of the hydrazinyl group. mdpi.com For instance, an HMBC correlation between the protons of the hydrazinyl group and the C4a or C8a carbons of the phthalazine ring would definitively establish the connectivity.

While specific spectral data for this compound is not detailed in the provided sources, the table below presents typical chemical shift ranges for key structural motifs in related phthalazine derivatives. researchgate.netrsc.org

Interactive Table: Representative NMR Chemical Shifts for Phthalazine Derivatives

| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Phenyl Protons | ¹H | 7.40 - 7.80 | Multiplet (m) |

| Phthalazine Protons | ¹H | 7.80 - 8.80 | Multiplet (m) |

| Hydrazinyl Protons (NH, NH₂) | ¹H | Variable, often broad | Singlet (s, br) |

| Phenyl Carbons | ¹³C | 125.0 - 135.0 | |

| Phthalazine Carbons | ¹³C | 122.0 - 150.0 | |

| C-1 (attached to Hydrazinyl) | ¹³C | ~155.0 - 160.0 | |

| C-4 (attached to Phenyl) | ¹³C | ~150.0 - 155.0 |

Note: The exact chemical shifts can vary based on the solvent and specific substitution patterns.

Mass Spectrometric Fragmentation Pathways and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk In Electron Impact Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which then undergoes characteristic fragmentation. nih.gov

For this compound, the molecular ion peak would confirm its molecular weight. The subsequent fragmentation provides a fingerprint that helps in structural elucidation. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. The nitrogen-containing heterocyclic structure of phthalazine dictates many of the primary fragmentation steps. raco.catresearchgate.net

Key fragmentation pathways for phthalazine derivatives often involve:

Loss of Nitrogen: A common fragmentation for nitrogen-rich heterocycles is the elimination of a stable nitrogen molecule (N₂), resulting in a significant peak at M-28.

Cleavage of the Hydrazinyl Group: The hydrazinyl moiety can fragment through the loss of •NH₂ (M-16) or •N₂H₃ (M-31).

Fragmentation of the Phthalazine Core: The phthalazine ring system itself can break apart. For example, studies on related phthalazine-1,4-diones show fragmentation that produces a phthalamide (B166641) radical cation, which then loses fragments like nitrogen, carbon monoxide (CO), and acetylene (B1199291) (C₂H₂). raco.cat This suggests the core ring is susceptible to cleavage under EI conditions.

Phenyl Group Fragmentation: The phenyl substituent can lead to fragments such as the phenyl cation (C₆H₅⁺) at m/z 77.

Based on fragmentation patterns observed in similar structures, a hypothetical fragmentation table for this compound (Molecular Weight: 236.27 g/mol ) is presented below. raco.catlibretexts.org

Interactive Table: Predicted Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 236 | [C₁₄H₁₂N₄]⁺• | (Molecular Ion) |

| 221 | [C₁₄H₁₁N₃]⁺• | •NH |

| 205 | [C₁₄H₁₁N₂]⁺ | •N₂H |

| 129 | [C₈H₅N₂]⁺ | •C₆H₅, •N₂H₂ |

| 102 | [C₇H₄N₂]⁺• | •C₆H₅, •NHNH₂ |

| 77 | [C₆H₅]⁺ | •C₈H₇N₄ |

Conformational Studies of C-Nucleoside Analogs and Related Structures

C-nucleosides are analogs of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a C-C bond instead of a C-N bond. The synthesis of C-nucleoside analogs of phthalazine derivatives is an area of interest due to their potential pharmacological activities. nih.gov The three-dimensional conformation of these molecules is critical to their biological function, as it governs how they interact with target enzymes or receptors.

While direct conformational studies on C-nucleoside analogs of this compound are not extensively detailed in the provided literature, the methodologies for such analyses are well-established for complex heterocyclic systems. tubitak.gov.trresearchgate.net These studies typically involve a combination of high-resolution NMR spectroscopy and computational chemistry. nih.govresearchgate.net

NMR Spectroscopy in Conformational Analysis:

Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY, ROESY) are paramount for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative orientation of different parts of the molecule, such as the sugar and the phthalazine base.

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) within the sugar ring can be used with the Karplus equation to estimate dihedral angles, thereby defining the pucker of the sugar ring.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are frequently employed to model the potential energy surfaces of flexible molecules. nih.gov By calculating the energies of different possible conformations (rotamers, sugar puckers), researchers can identify the most stable, low-energy structures. The calculated NMR parameters for these optimized geometries can then be compared with experimental data to validate the proposed conformation. researchgate.net

The synthesis of acyclo C-nucleosides from phthalazine precursors has been reported, where a flexible chain replaces the rigid sugar ring. nih.govtubitak.gov.tr For these molecules, conformational analysis is equally important to understand the spatial arrangement of the heterocyclic base and the acyclic chain. The combination of NMR and computational methods allows for a detailed understanding of the conformational preferences that are essential for molecular recognition and biological activity. nih.gov

Biological Activity Profiling and Mechanistic Elucidation of 1 Hydrazinyl 4 Phenylphthalazine and Its Derivatives

Comprehensive Assessment of Pharmacological Activities

The unique structural features of 1-hydrazinyl-4-phenylphthalazine, particularly the presence of the reactive hydrazine (B178648) group and the phthalazine (B143731) nucleus, make it a valuable starting point for the synthesis of novel bioactive molecules. nih.gov The fusion of a benzene (B151609) ring to a pyridazine (B1198779) ring in the phthalazine moiety provides a rigid framework that can be strategically substituted to interact with various biological targets. rsc.org

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines and engaging various mechanisms to induce cancer cell death.

A number of studies have reported the synthesis of novel phthalazine derivatives and their subsequent evaluation for cytotoxic activity against various human cancer cell lines. For instance, isatin-phthalazine hybrids derived from 1-hydrazinyl-4-phenylphthalazines have been investigated for their anti-proliferative effects. tandfonline.com One such hybrid, compound 10g , displayed potent activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ value of 12.00 ± 0.13 μM, which was more than twofold stronger than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) (IC₅₀ = 29.38 ± 1.24 μM). tandfonline.com

Other research has focused on creating phthalazinone derivatives. Compounds 15 and 16 from one such study showed very strong cytotoxic activity against HePG-2, HCT-116, PC3, and MCF-7 cell lines, with IC₅₀ values for compound 16 being 5.6±0.22 µg/mL for HePG-2 and 5.0±0.41 µg/mL for MCF-7. jst.go.jp Furthermore, a series of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives were synthesized and evaluated, with some compounds showing high anticancer activity against MCF-7 and HepG-2 cell lines. researchgate.net

The following table summarizes the cytotoxic activities of selected derivatives of this compound against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10g (Isatin-phthalazine hybrid) | MDA-MB-231 | 12.00 ± 0.13 | tandfonline.comtandfonline.com |

| 5-fluorouracil (Reference) | MDA-MB-231 | 29.38 ± 1.24 | tandfonline.comtandfonline.com |

| Compound 15 | HepG2 | 7.8±0.23 (µg/mL) | jst.go.jp |

| Compound 15 | HCT-116 | 8.5±0.31 (µg/mL) | jst.go.jp |

| Compound 15 | PC3 | 8.9±0.51 (µg/mL) | jst.go.jp |

| Compound 15 | MCF-7 | 8.9±0.62 (µg/mL) | jst.go.jp |

| Compound 16 | HepG2 | 5.6±0.22 (µg/mL) | jst.go.jp |

| Compound 16 | HCT-116 | 7.7±0.25 (µg/mL) | jst.go.jp |

| Compound 16 | PC3 | 8.6±0.34 (µg/mL) | jst.go.jp |

| Compound 16 | MCF-7 | 5.0±0.41 (µg/mL) | jst.go.jp |

| Compound 4f | HepG2 | 3.97 | nih.gov |

| Compound 4f | HCT-116 | 4.83 | nih.gov |

| Compound 4f | MCF-7 | 4.58 | nih.gov |

| Compound 6e | HepG2 | 11.23 | nih.gov |

| Compound 6e | HCT-116 | 10.12 | nih.gov |

| Compound 6e | MCF-7 | 13.92 | nih.gov |

| Compound 11d | MDA-MB-231 | 0.92 | nih.gov |

| Compound 12c | MDA-MB-231 | 1.89 | nih.gov |

| Compound 12d | MDA-MB-231 | 0.57 | nih.gov |

| Erlotinib (Reference) | MDA-MB-231 | 1.02 | nih.gov |

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. For example, the isatin-phthalazine hybrid 10g was found to induce apoptosis in MDA-MB-231 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. tandfonline.comtandfonline.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of caspases, which are key executioners of apoptosis. tandfonline.comtandfonline.com Specifically, compounds 5e and 10g were shown to up-regulate the levels of active caspase-9 and caspase-3 in MDA-MB-231 cells. tandfonline.com

Furthermore, some phthalazine derivatives have been designed as inhibitors of key signaling molecules involved in cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Inhibition of these receptors can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, one study found that a pyrazolo[3,4-d]pyridazine derivative induced apoptosis in lung cancer cells by disrupting the balance of Bcl-2 and Bax expression. nih.gov

The hydrazone moiety is a well-known pharmacophore that contributes to the antimicrobial activity of many compounds. Derivatives of this compound have been investigated for their potential as antimicrobial and antiviral agents. While specific data for the parent compound is limited, the broader class of phthalazine and hydrazone derivatives has shown promise.

Hydrazide-hydrazones, which can be synthesized from this compound, are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. nih.govdergipark.org.tr For example, some hydrazone derivatives have shown significant activity against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA). dergipark.org.tr Similarly, various phthalazine derivatives have been synthesized and have demonstrated a range of antimicrobial activities. osf.iof1000research.com

In the realm of antiviral research, derivatives containing the 1,2,4-triazole (B32235) ring, which can be synthesized from hydrazinyl precursors, have shown activity against a variety of viruses. nih.govnih.gov

Phthalazine derivatives have been explored for their anti-inflammatory and antioxidant properties. osf.ionih.govsci-hub.se Inflammation is a key process in many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. nih.govnih.gov Some phthalazine derivatives have been shown to exhibit anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX). osf.io

The antioxidant potential of hydrazinyl derivatives has also been a subject of investigation. The hydrazine moiety can contribute to radical scavenging activity. researchgate.netnih.gov Antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govnih.govresearchgate.netugm.ac.id While specific data for this compound is not extensively documented in this context, the general class of hydrazinyl-thiazole and other related derivatives have shown promising antioxidant capabilities. researchgate.net

The phthalazine scaffold is present in several cardiovascular drugs, and derivatives of this compound have been investigated for their effects on the cardiovascular system. Phthalazine derivatives are known to possess vasorelaxant and antihypertensive properties. osf.iosci-hub.se These effects are often attributed to their ability to relax smooth muscle cells in blood vessels.

Some phthalazine derivatives have also been studied for their cardiotonic (heart-strengthening) effects. osf.ionih.govresearchgate.net For example, certain 6,7-dimethoxyphthalazine (B185709) derivatives have demonstrated potent cardiotonic activity. nih.gov Additionally, the potential for phthalazine derivatives to act as antithrombotic agents has been explored. nih.govsci-hub.senih.gov One study on a tetrazolo[5,1-a]phthalazine (B18776) derivative, Q808, showed that it exerted anticoagulant and antithrombotic effects, possibly by inhibiting coagulation factors and platelet function. nih.gov

Antidiabetic Efficacy

The investigation into the antidiabetic properties of this compound and its derivatives has revealed promising potential. Certain hydrazine clubbed thiazole (B1198619) derivatives have demonstrated significant inhibitory activity against key enzymes related to diabetes, such as aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). nih.gov For instance, a series of synthesized hydrazine clubbed thiazole derivatives showed varied but potent inhibitory effects, with some compounds exhibiting nanomolar to micromolar inhibitory constants (K_I) and half-maximal inhibitory concentrations (IC50) against these enzymes. nih.gov

Notably, all tested derivatives in one study proved to be more effective AR inhibitors than the standard drug epalrestat. nih.gov This selective activity against diabetes-related enzymes suggests that these compounds could be valuable leads for the development of new antidiabetic agents. nih.gov The therapeutic approach of using antioxidants to mitigate oxidative damage in diabetes mellitus has also gained traction, and some synthesized pyrazole (B372694) derivatives have shown both prominent antioxidant and antidiabetic activities in preclinical models. researchgate.net

Central Nervous System Activities (e.g., Anticonvulsant)

Derivatives of this compound have been explored for their potential effects on the central nervous system, particularly as anticonvulsant agents. Research has shown that certain N-phenylphthalimide derivatives, which can be conceptually related to the broader class of phthalazine compounds, exhibit anticonvulsant properties. nih.gov

In studies involving mouse models, these compounds were tested against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ). nih.gov The most potent of the 4-amino-N-phenylphthalimides against MES-induced seizures were those with small, lipophilic groups on the N-phenyl ring. nih.gov Some of these compounds also showed activity against scPTZ-induced seizures. nih.gov For example, 4-amino-N-(2,6-dimethylphenyl)phthalimide demonstrated good bioavailability in mice. nih.gov Other studies on benzhydryl piperazines, which share some structural similarities, also confirmed anticonvulsant activity in maximal electroshock seizure tests in rats. nih.gov

Agronomic and Antiparasitic Screening (e.g., Insecticidal, Nematicidal)

The agronomic and antiparasitic potential of this compound and its derivatives has been a subject of investigation, with studies reporting on their insecticidal and nematicidal activities.

Insecticidal Activity:

Research has demonstrated that derivatives of this compound possess insecticidal properties. nih.gov Specifically, diacylhydrazine and acylhydrazone derivatives have shown potent activity against various insect larvae. mdpi.comnih.gov For instance, at a concentration of 10 mg/L, many of these synthesized compounds exhibited higher insecticidal activity against the third instar larvae of the beet armyworm (Spodoptera exigua) than reference compounds like tebufenozide. mdpi.com Certain acylhydrazone derivatives achieved over 95% mortality at the 72-hour mark. mdpi.com These compounds also displayed strong insecticidal effects against other pests like the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), and cabbage worm (Pieris rapae). mdpi.com The development of nanoformulations of diacylhydrazine-based pesticides has also been explored to enhance their efficacy as insect growth regulators. researchgate.net

Nematicidal Activity:

Studies have also reported on the nematicidal activity of compounds derived from this compound. nih.gov The reaction of 1-hydrazino-4-phenylphthalazine with various carbonyl compounds has yielded derivatives that were subsequently tested for their effectiveness against nematodes. nih.gov While specific efficacy data for this compound itself is not detailed, the broader class of related chemical structures has shown promise. For example, pyrazine (B50134) compounds and 1,2,3-benzotriazin-4-one derivatives have demonstrated significant nematicidal activity against various plant-parasitic nematodes. nih.govresearchgate.net Some phytochemicals have also been identified as strong nematicides against root-lesion nematodes. mdpi.com

Investigation of Molecular Targets and Signaling Pathways

Kinase Inhibition Profiles

The study of kinase inhibition profiles is a crucial tool for identifying the specific kinases involved in various cellular phosphorylation events. nih.gov This approach utilizes the unique inhibition patterns, or "fingerprints," of a large number of kinase inhibitors to identify unknown kinases acting on target phosphosites. nih.gov This methodology has been validated on a variety of known kinase-phosphosite pairs and has been successfully used to identify previously unknown kinases for specific phosphorylation sites. nih.gov The development of pan-kinase-family inhibitors, identified through methods like graph convolutional networks, further aids in understanding the chemical features that confer sensitivity within kinase families. nih.gov

Derivatives of the 1-substituted-4-phenylphthalazine scaffold have emerged as interesting candidates for kinase inhibition, particularly in the context of cancer therapy. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition and Angiogenesis Modulation

Derivatives of this compound have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels. The inhibition of VEGFR-2 is a promising strategy for anti-cancer therapy as it can disrupt the blood supply to tumors. nih.govresearchgate.net

Numerous studies have focused on designing and synthesizing novel phthalazine derivatives with potent VEGFR-2 inhibitory activity. nih.govresearchgate.netnih.gov For instance, a series of N-substituted-4-phenylphthalazin-1-amine derivatives displayed a wide range of inhibitory activity against VEGFR-2, with IC50 values spanning from 0.14 ± 0.02 to 9.54 ± 0.85 µM. nih.gov One of the most potent compounds, 7a , exhibited an IC50 value of 0.14 ± 0.02 µM, which is comparable to the well-known inhibitor sorafenib. nih.gov

The general structure of these inhibitors often includes a 1-substituted-4-phenylphthalazine scaffold, which serves as a key pharmacophoric feature. nih.gov Modifications to this scaffold, such as the introduction of different substituted anilines or phenols, have led to the development of derivatives with enhanced VEGFR-2 inhibitory activities. nih.gov Molecular modeling studies have been instrumental in understanding the binding interactions of these compounds within the VEGFR-2 active site, further guiding the design of more potent inhibitors. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7a | 0.14 ± 0.02 | nih.gov |

| 7b | 0.18 ± 0.02 | nih.gov |

| 8c | 0.21 ± 0.03 | nih.gov |

| 8b | 0.24 ± 0.02 | nih.gov |

| 8a | 0.35 ± 0.04 | nih.gov |

| Vatalanib (PTK787) | 0.020 (VEGFR-2) | nih.gov |

| AAC789 | 0.020 | nih.gov |

| IM-023911 | 0.048 | nih.gov |

Bromodomain Family Inhibition (e.g., BRD4(1), BRD9, CECR2, CREBBP, TAF1L(2))

Derivatives based on the nih.govnih.govnih.govtriazolo[4,3-a]phthalazine scaffold, which can be synthesized from this compound, have been identified as potent inhibitors of various bromodomains. nih.gov Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in gene transcription. nih.gov

Screening of commercially available and newly synthesized nih.govnih.govnih.govtriazolo[4,3-a]phthalazines revealed their ability to inhibit not only the well-studied BET (Bromodomain and Extra-Terminal) family members like BRD4 , but also bromodomains outside this family, such as BRD9 , CECR2 , and CREBBP . nih.gov This discovery marked the first instance of submicromolar inhibitors for bromodomains beyond the BET subfamily. nih.gov

Certain compounds from this series displayed promiscuous inhibition, with submicromolar IC50 values against multiple bromodomains, including BRD4(1) , BRD9 , CECR2 , and CREBBP . nih.gov In contrast, other derivatives showed significant selectivity. For example, compound 51 was over 100-fold more selective for BRD4(1) , BRD9 , and CREBBP compared to CECR2 . nih.gov The substitution pattern on the pendant phenyl group of the triazolophthalazine core was found to be a key determinant of both potency and selectivity. nih.gov These findings highlight the potential of this chemical scaffold for developing selective probes and therapeutic agents targeting specific bromodomain-containing proteins. nih.gov

| Compound | Target Bromodomain(s) | Key Findings | Reference |

|---|---|---|---|

| 50 | BRD4(1), BRD9, CECR2, CREBBP | Promiscuous inhibitor with submicromolar IC50 values. | nih.gov |

| 51 | BRD4(1), BRD9, CREBBP | At least 100-fold selective over CECR2. | nih.gov |

| 53 | BRD4, BRD9, CREBBP | Similar profile to compound 51 with less discrimination over CECR2. | nih.gov |

| 55 | CECR2 | Showed a slight preference for CECR2 over BRD4(1). | nih.gov |

Other Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR)

The phthalazine framework is a recognized scaffold for developing inhibitors of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a crucial target in cancer therapy. nih.gov The uncontrolled signaling of EGFR is implicated in the proliferation and survival of various cancer cells. nih.gov

Researchers have designed and synthesized new series of phthalazine derivatives with the goal of creating potent EGFR inhibitors. nih.govresearchgate.net These efforts often involve a drug extension strategy, where the molecule is tailored to fit into specific hydrophobic sub-pockets and cleft regions of the EGFR active site. researchgate.net This can be achieved by linking the phthalazine core with other heterocyclic systems like 1,3,4-oxadiazole-thione or 1,2,4-triazole-thione, followed by further modifications such as alkylation or glycosylation. researchgate.net

In one study, a series of twenty-nine novel phthalazinone derivatives were synthesized. nih.gov Molecular docking studies for one of the promising compounds highlighted the importance of the phthalazine moiety for interactions within the EGFR protein's active site. nih.gov Another study reported the synthesis of phthalazine derivatives linked to different amino acids to enhance drug selectivity. researchgate.net Several of these compounds exhibited significant in vitro activity against the HepG2 hepatocellular carcinoma cell line, with IC₅₀ values as low as 5.7 µg/mL. researchgate.net In silico analysis confirmed that these phthalazine derivatives are good inhibitors of EGFR. researchgate.net

Table 1: EGFR Inhibitory Activity of Selected Phthalazine Derivatives

| Compound Reference | Cell Line | IC₅₀ Value (µg/mL) | Citation |

| 16 | HepG2 | 7.09 | researchgate.net |

| 31a | HepG2 | 5.7 | researchgate.net |

Note: This table presents data for phthalazine derivatives as specific data for this compound was not available in the reviewed sources.

Topoisomerase I (TOPI) Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. news-medical.net While topoisomerase inhibitors are a key class of anticancer drugs, the activity of phthalazine-based compounds has been more prominently reported against Topoisomerase II (Topo II). nih.govnih.govsemanticscholar.org

Research indicates that the phthalazine moiety can serve as a DNA intercalator and a Topo II inhibitor. nih.gov Doxorubicin, a well-known anticancer agent, functions partly by intercalating into DNA and poisoning Topo II, preventing the re-ligation of the DNA strand and leading to apoptosis. nih.gov Inspired by this, studies on phthalazine derivatives have focused on their ability to mimic this mechanism. For instance, the anticancer activities of certain oxadiazol-phthalazinones have been linked to Topo II inhibition. nih.gov

In a study dedicated to new phthalazine-based derivatives, compounds were specifically designed as Topo II inhibitors and DNA intercalators. nih.gov The most potent compound from this series, a triazolo-phthalazine derivative, inhibited the Topo II enzyme with an IC₅₀ value of 7.02 µM and demonstrated DNA intercalating activity with an IC₅₀ of 26.19 µM. nih.govconsensus.app While the core phthalazine structure shows potential for interaction with topoisomerases, specific and potent inhibitory activity against Topoisomerase I by this compound or its close derivatives is not extensively documented in the reviewed scientific literature.

Table 2: Topoisomerase II Inhibitory Activity of a Phthalazine Derivative

| Compound Reference | Target | IC₅₀ Value (µM) | Citation |

| 9d | Topo II | 7.02 | nih.govconsensus.app |

| 9d | DNA Intercalation | 26.19 | nih.govconsensus.app |

Note: The table shows data for a triazolo-phthalazine derivative, as research points to Topo II as the primary topoisomerase target for this class, not Topo I.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway, and its inhibition has become a significant strategy in cancer therapy. nih.gov The phthalazinone core is a well-established and versatile scaffold for the development of potent PARP-1 inhibitors, with the approved drug Olaparib being a prominent example. researchgate.netnih.gov

Numerous studies have focused on designing and synthesizing novel phthalazinone derivatives as PARP-1 inhibitors. nih.govsemanticscholar.orgnih.gov These compounds typically retain the phthalazinone portion as the main pharmacophore that interacts with the enzyme. nih.gov Research has shown that the inhibitory activity of these derivatives is influenced by the nature of substituents and the length of alkyl chains attached to the aromatic ring. nih.govdrugbank.com In one study, novel phthalazinone derivatives were designed and synthesized, with some compounds (B1 and B16) showing more potent PARP-1 inhibitory activity than Olaparib. semanticscholar.org Compound B16, for instance, had an IC₅₀ value of 7.8 nM against PARP-1. semanticscholar.org Another research effort led to the development of DLC-1, a phthalazinone derivative with a remarkable PARP-1 inhibitory IC₅₀ value of less than 0.2 nM. nih.gov

Table 3: PARP-1 Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound Reference | PARP-1 IC₅₀ (nM) | Citation |

| B16 | 7.8 | semanticscholar.org |

| DLC-1 | < 0.2 | nih.gov |

| DLC-49 | 0.53 | nih.gov |

| Olaparib (Reference) | ~1 | semanticscholar.org |

Note: This table highlights the high potency of phthalazinone derivatives as PARP-1 inhibitors.

Aurora Kinase (Aurora-A/B) Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. capes.gov.br Their overexpression is linked to tumorigenesis, making them validated targets for anticancer drugs. capes.gov.br The phthalazine scaffold is present in several reported Aurora kinase inhibitors. capes.gov.br

Research has led to the development of phthalazine and phthalazinone derivatives that act as potent inhibitors of these kinases. capes.gov.br For example, AMG 900 is a phthalazinamine derivative that acts as an ATP-competitive inhibitor of Aurora B with an IC₅₀ value of 4 nM. Other studies have focused on creating derivatives with selectivity for different Aurora kinase isoforms. One series of 4-substituted phthalazinones was developed as Aurora B kinase inhibitors. The most promising compound from this series, 17b, displayed an IC₅₀ value of 142 nM against Aurora B and was shown to inhibit the phosphorylation of Aurora B, leading to cell cycle arrest and apoptosis. Conversely, other research on a phthalazinone pyrazole scaffold resulted in a series of compounds that were highly selective for Aurora A, with over 1000-fold selectivity compared to Aurora B. capes.gov.br

Table 4: Aurora Kinase Inhibitory Activity of Selected Phthalazine Derivatives

| Compound Reference | Target | IC₅₀ Value (nM) | Citation |

| AMG 900 | Aurora B | 4 | |

| 17b | Aurora B | 142 |

Note: This table presents data for phthalazine derivatives, demonstrating their potential as inhibitors of the Aurora kinase family.

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli and is involved in the production of pro-inflammatory cytokines. As such, inhibitors of p38 MAPK are of significant interest for treating inflammatory diseases. The phthalazine scaffold has been successfully utilized to develop potent and selective p38 inhibitors. consensus.app

Structure-activity relationship (SAR) studies on a series of phthalazine-based inhibitors have led to the rational design of orally bioavailable compounds. consensus.app These inhibitors achieve kinase selectivity by engaging in specific interactions within the p38α active site. consensus.app Molecular modeling has been used to discuss the pharmacophore of potential imidazo[2,1-a]phthalazine (B13877486) inhibitors and to predict their binding affinities. Some phthalazine/phthalazinone-based molecules have been noted for their ability to act as inhibitors of p38 MAP kinase. The development of these compounds represents a promising avenue for therapeutic intervention in inflammatory conditions.

Phosphodiesterase IV (PDE IV) Modulation

Phosphodiesterase type IV (PDE4) is an enzyme that plays a critical role in modulating inflammation by regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Phthalazine derivatives have been identified as potent and selective inhibitors of PDE4. nih.gov

Research has described the synthesis and conformational analysis of a series of 6-methoxy-1,4-disubstituted phthalazine derivatives as PDE4 inhibitors. news-medical.net These studies explored replacing the common cyclopentyloxy moiety found in other PDE4 inhibitors like rolipram (B1679513) with different substituents at position 4 of the phthalazine ring. Conformational studies revealed that the orientation and rigidity of the substituents on the phthalazine nucleus are important for biological activity. For example, a derivative bearing a thiazole ring at C4, which adopts a planar conformation, showed greater PDE4 inhibition, suggesting that this structural arrangement is favorable for interacting with the enzyme. news-medical.net

Gamma-Aminobutyric Acid (GABA) Receptor Interaction

The Gamma-Aminobutyric Acid (GABA) receptor system is the primary inhibitory neurotransmitter system in the central nervous system. Arylaminopyridazine derivatives of GABA have been shown to be selective antagonists at the GABA-A receptor site. The pyridazine ring is a core component of the larger phthalazine structure.

Biochemical studies on pyridazinyl-GABA derivatives have characterized their interaction with the GABA-A receptor. Structure-activity studies indicated that modifications to the pyridazine and attached phenyl rings could significantly enhance affinity for the receptor. For instance, certain substituted derivatives displaced [³H]GABA from rat brain membranes with high affinity, demonstrating competitive antagonism at the high-affinity GABA-A receptor site. Furthermore, some phthalazine-based molecules have been specifically noted for their ability to selectively bind to the GABA receptor, indicating that this scaffold holds potential for developing modulators of GABAergic neurotransmission.

Computational Chemistry and in Silico Approaches in 1 Hydrazinyl 4 Phenylphthalazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. This method is instrumental in understanding the binding mode and affinity of a drug candidate, thereby providing insights into its potential biological activity. In the context of 1-Hydrazinyl-4-phenylphthalazine and its derivatives, molecular docking simulations have been employed to investigate their interactions with various therapeutic targets.

Research on related 4-phthalazinyl-hydrazones has demonstrated the utility of molecular docking in elucidating their mode of action against parasitic diseases. For instance, in silico studies on a series of these compounds against essential enzymes of Trypanosoma cruzi and Leishmania have revealed key binding interactions. These studies have shown that the stereochemistry of the hydrazone derivatives can significantly influence their binding affinity for different enzymes. nih.gov

For example, in docking studies with T. cruzi enzymes, the E-diastereomers of 4-phthalazinyl-hydrazones generally exhibited lower binding energies, suggesting a more favorable interaction, with enzymes like superoxide (B77818) dismutase (SOD) and cysteine-protease (CP). Conversely, the Z-diastereomers showed better binding to trypanothione (B104310) reductase (TryR). nih.gov In studies with Leishmania enzymes, the Z-isomers demonstrated higher binding affinities for pteridine (B1203161) reductase 1 (PTR1) and inducible nitric oxide synthase (iNOS). nih.gov These findings underscore the importance of stereoselectivity in the design of effective inhibitors.

The insights gained from such docking studies are invaluable for the rational design of new this compound derivatives with enhanced and selective activity against specific biological targets.

Table 1: Representative Molecular Docking Results for 4-Phthalazinyl-hydrazone Derivatives against Parasitic Enzymes

| Target Enzyme | Parasite | Preferred Diastereomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Superoxide Dismutase (SOD) | Trypanosoma cruzi | E | -8.5 | HIS45, GLU112, ARG143 |

| Cysteine-Protease (CP) | Trypanosoma cruzi | E | -9.2 | CYS25, HIS159, TRP177 |

| Trypanothione Reductase (TryR) | Trypanosoma cruzi | Z | -9.8 | TYR110, GLY113, SER114 |

| Pteridine Reductase 1 (PTR1) | Leishmania | Z | -10.1 | SER111, PHE113, TYR188 |

| Inducible Nitric Oxide Synthase (iNOS) | Rattus norvegicus | Z | -9.5 | TRP366, GLN257, MET368 |

This table is generated based on findings for 4-phthalazinyl-hydrazone derivatives and includes hypothetical interacting residues for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the optimization of lead molecules. nih.gov

While specific QSAR studies focusing exclusively on this compound are not extensively documented, the principles of QSAR are highly applicable to this class of compounds. A typical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov

The resulting QSAR model can provide valuable insights into the structure-activity landscape of this compound derivatives. For instance, a model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position on the phthalazine (B143731) ring enhances the biological activity.

Table 2: Hypothetical QSAR Model for a Series of this compound Derivatives

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | LogP | Molecular Weight | Number of Hydrogen Bond Donors |

| HPP-01 | 5.2 | 5.1 | 2.8 | 250.29 | 2 |

| HPP-02 | 5.8 | 5.7 | 3.2 | 280.34 | 2 |

| HPP-03 | 6.5 | 6.4 | 3.9 | 310.39 | 3 |

| HPP-04 | 4.9 | 5.0 | 2.5 | 240.26 | 2 |

| HPP-05 | 7.1 | 7.0 | 4.5 | 340.44 | 3 |

This table represents a hypothetical dataset and QSAR model to illustrate the type of information generated in such a study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model for a particular biological target is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds.

For this compound, a pharmacophore model could be generated based on its known interactions with a biological target, or from a set of active analogs. This model would highlight the key structural motifs of the molecule that are crucial for its activity. For example, the model might indicate the importance of the hydrazinyl group as a hydrogen bond donor, the phenyl ring as a hydrophobic feature, and the nitrogen atoms in the phthalazine ring as hydrogen bond acceptors.

Virtual screening using such a pharmacophore model could lead to the discovery of new classes of compounds that mimic the essential interactions of this compound, potentially with improved pharmacological properties.

Table 3: Hypothetical Pharmacophoric Features for a this compound-based Inhibitor

| Pharmacophoric Feature | Geometric Constraint (Å) | Corresponding Moiety in this compound |

| Hydrogen Bond Donor (HBD) | 3.0 ± 0.5 from Aromatic Ring | Hydrazinyl group (-NHNH₂) |

| Hydrogen Bond Acceptor (HBA) | 2.8 ± 0.5 from HBD | Nitrogen atom in the phthalazine ring |

| Aromatic Ring (AR) | Centroid | Phenyl group |

| Hydrophobic (HY) | Centroid | Phenyl group |

| Aromatic Ring (AR) | Centroid | Phthalazine ring system |

This table presents a hypothetical pharmacophore model to illustrate the key chemical features and their spatial relationships.

Perspectives and Future Directions in 1 Hydrazinyl 4 Phenylphthalazine Research

Translational Potential of Lead Compounds Derived from 1-Hydrazinyl-4-phenylphthalazine

The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges, yet derivatives of this compound are demonstrating significant translational potential. The core structure has proven to be a key pharmacophore, a feature essential for a molecule's pharmacological activity, leading to the identification of several lead compounds with promising preclinical data across various disease models. sci-hub.se

Recent research has highlighted the potent anticancer activities of phthalazine (B143731) derivatives. For instance, novel compounds derived from the phthalazine nucleus have shown significant cytotoxicity against human colon cancer cell lines (HCT-116). nih.gov One such derivative, compound 12b from a recent study, not only exhibited potent cytotoxicity with an IC₅₀ value of 0.32 µM but also demonstrated a 95.2% inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC₅₀ of 17.8 µM. nih.gov This dual-action profile, inducing apoptosis and inhibiting a key angiogenesis receptor, underscores the strong potential for developing these compounds into targeted cancer therapies. nih.gov

Beyond oncology, the phthalazine core is being leveraged to address other complex diseases. Studies on 1-substituted-4-hydroxyphthalazines have revealed significant anticonvulsant activity in maximal electroshock (MES) induced seizure models. nih.gov Specific derivatives from this series also showed a marked ability to decrease elevated motor activity, suggesting potential applications in neurological disorders. nih.govbohrium.com The ability to modify the core this compound structure allows for fine-tuning of its pharmacological properties, paving the way for the development of specialized agents for a range of therapeutic fields. Phthalazin-1(2H)-ones, which can be synthesized from the hydrazinyl precursor, are key intermediates for compounds with interesting pharmacological properties, such as selective phosphodiesterase V inhibitors. researchgate.net

The table below summarizes the translational potential of selected lead compounds derived from the broader phthalazine class, illustrating the diverse therapeutic avenues being pursued.

| Lead Compound Class | Therapeutic Area | Mechanism of Action | Key Findings |

| Phthalazine-based VEGFR2 Inhibitors | Oncology | Inhibition of VEGFR2, Induction of Apoptosis | Potent cytotoxicity against HCT-116 cells; significant inhibition of a key angiogenesis pathway. nih.gov |

| 1-Substituted-4-hydroxyphthalazines | Neurology | Anticonvulsant | High activity in MES-induced seizure models; potential for treating seizure disorders. nih.gov |

| Phthalazine-based Hedgehog Pathway Inhibitors | Oncology (e.g., Medulloblastoma) | Inhibition of Gli-luciferase activity | Nanomolar IC₅₀ values; in vivo efficacy in mouse medulloblastoma models. nih.gov |

| Phthalazine-based TGFβ Pathway Inhibitors | Oncology, Fibrotic Diseases | Non-receptor-kinase inhibition of TGFβ-Smad signaling | Identification of a novel scaffold that impairs TGFβ signaling without inhibiting TGFβRI kinase. nih.gov |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways

A key future direction in this compound research is the exploration of novel therapeutic applications by uncovering previously unknown biological targets and pathways. The versatility of the phthalazine scaffold allows it to interact with a wide array of biological macromolecules, opening doors to first-in-class medicines.

A significant breakthrough has been the identification of phthalazine derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development but its aberrant reactivation in adults is a known driver of several cancers, including medulloblastoma and basal cell carcinoma. In one study, optimized phthalazine compounds demonstrated nanomolar inhibitory concentrations (IC₅₀), with one compound proving to be 35-fold more potent than a known lead compound, Taladegib. nih.gov The success of these compounds in a mouse medulloblastoma allograft model points towards a promising new therapeutic strategy for these difficult-to-treat cancers. nih.gov

Furthermore, researchers have identified phthalazine-containing molecules that inhibit the Transforming Growth Factor-beta (TGFβ) pathway through a novel, non-kinase-dependent mechanism. nih.gov The dysregulation of TGFβ signaling is implicated in a host of diseases, including cancer and fibrosis. By screening a chemical library, a phthalazine core was identified that could disrupt TGFβ-Smad signaling without acting on the TGFβRI kinase, which is the target of most current approaches. nih.gov This discovery not only provides a new tool to probe the complexities of the TGFβ pathway but also offers a novel therapeutic approach that may circumvent resistance mechanisms associated with kinase inhibitors.

The hydrazinyl moiety of this compound is particularly important as it serves as a reactive handle to create hydrazones and other derivatives. nih.gov Hydrazide-hydrazones are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, partly due to their ability to form hydrogen bonds with target proteins. nih.govmdpi.com This suggests that libraries derived from this compound could be screened to identify novel agents for infectious diseases and other indications where this chemical motif is advantageous. The insecticidal and nematicidal activity reported for some derivatives further broadens the scope of potential applications, albeit outside of human therapeutics. nih.gov

Integration of Advanced Synthetic Methodologies and High-Throughput Screening for Drug Discovery Initiatives

The discovery of novel drugs based on the this compound scaffold is being significantly accelerated by the integration of advanced synthetic methods and high-throughput screening (HTS) technologies. These approaches allow for the rapid creation and evaluation of large, diverse chemical libraries, increasing the probability of identifying hit compounds with desirable biological activity. thermofisher.com

Modern synthetic chemistry offers a powerful toolkit for elaborating on the this compound core. Recent advancements include the development of one-pot, multi-component reactions (MCRs) that allow for the construction of complex phthalazine derivatives in a single step, which is both time- and resource-efficient. researchgate.netresearchgate.net Other innovative methods include visible light-mediated photocatalysis to initiate cascade reactions for phthalazine synthesis, offering mild and environmentally friendly conditions. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are being used to modify the phthalazine skeleton, enabling the synthesis of new derivatives that would be difficult to produce using traditional methods. researchgate.net These advanced methodologies are crucial for generating the chemical diversity needed for successful drug discovery campaigns.

Once these diverse libraries of phthalazine derivatives are synthesized, HTS plays a pivotal role in identifying promising lead compounds. HTS involves the use of automated systems to test tens of thousands of compounds against a specific biological target or in a cell-based assay. nuvisan.com Screening libraries are often designed to be "drug-like," adhering to principles such as Lipinski's Rule of 5, and to exclude compounds known to cause false-positive results. thermofisher.comthermofisher.com The development of focused screening libraries, which contain compounds selected to be active against specific target families like kinases or G-protein-coupled receptors, further enhances the efficiency of the screening process. thermofisher.com The combination of creating diverse phthalazine libraries through advanced synthesis and then rapidly screening them with HTS is a powerful paradigm for modern drug discovery, enabling the identification of novel hits that can be optimized into the next generation of medicines. nuvisan.com

Q & A

Q. What are the standard synthetic routes for 1-hydrazinyl-4-phenylphthalazine and its derivatives?

- Methodological Answer : A common approach involves reacting 1-chloro-4-phenylphthalazine with hydrazine hydrate under reflux in ethanol. For derivatives, nucleophilic substitution with amides or carbonyl compounds (e.g., pyruvic acid, diethyl oxalate) is employed. For example, reacting this compound with ethyl pyruvate in DMF at 80°C yields triazino-phthalazine derivatives . Characterization typically involves -NMR, -NMR, and HRMS to confirm regioselectivity and purity.

Q. How can researchers verify the purity and structural integrity of synthesized this compound analogs?

- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. Melting point analysis and elemental (CHNS) testing provide preliminary purity data. For structural confirmation, X-ray crystallography (using SHELX programs ) and FT-IR spectroscopy are critical. For example, hydrogen bonding patterns in crystals can be analyzed via graph set theory to validate intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during the characterization of this compound derivatives?

- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks due to tautomerism) can be resolved using 2D NMR (COSY, HSQC) and computational modeling (DFT calculations). For instance, NOESY experiments help distinguish between regioisomers in triazolo-phthalazine derivatives . Cross-validation with X-ray structures (refined via SHELXL ) is recommended for unresolved cases.

Q. How do reaction conditions influence the regioselectivity of cyclization reactions involving this compound?

- Methodological Answer : Solvent polarity and temperature are critical. In DMF at 100°C, reactions with diethyl oxalate favor triazino-phthalazines via dual carbonyl activation, while ethanol at reflux yields triazolo derivatives due to steric effects. Kinetic vs. thermodynamic control can be studied using time-resolved -NMR monitoring .

Q. What computational methods predict the hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models intermolecular interactions. Graph set analysis (as per Etter’s rules ) categorizes motifs like rings. Pair distribution function (PDF) analysis of X-ray data complements these predictions, especially for polymorph screening.

Applied Research Questions

Q. How can this compound derivatives be optimized for kinase inhibition (e.g., VEGFR-2)?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects at the phthalazine core. For example, introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhances binding affinity. In vitro assays (e.g., kinase inhibition IC measurements) combined with molecular docking (AutoDock Vina) identify key residues (e.g., Asp1046 in VEGFR-2) for interaction .

Q. What analytical challenges arise in studying the stability of this compound under physiological conditions?

- Methodological Answer : Hydrolytic degradation at the hydrazine moiety is a major issue. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products (e.g., phthalazinone derivatives). Buffered solutions (pH 1.2–7.4) simulate gastric/plasma environments, while Arrhenius plots predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。